![molecular formula C14H14BrN3O B4747363 N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4747363.png)
N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Descripción general
Descripción
N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea, also known as BPU, is a chemical compound with potential applications in scientific research. BPU is a urea derivative that has been synthesized for its potential use as a protein kinase inhibitor. In
Mecanismo De Acción
N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase and preventing the transfer of phosphate groups to target proteins. This leads to the inhibition of downstream signaling pathways and cellular processes that are regulated by the kinase.
Biochemical and Physiological Effects
N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to have antiproliferative effects on cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory enzyme, cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea in lab experiments is its specificity towards protein kinases, which allows for targeted inhibition of specific signaling pathways. However, a limitation of using N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
Direcciones Futuras
For N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea research include the development of more potent and selective protein kinase inhibitors based on the N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea scaffold. In addition, N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea could be used in combination with other cancer therapies to enhance their efficacy. Finally, the potential use of N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea as an anti-inflammatory agent warrants further investigation.
Conclusion
In conclusion, N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea is a chemical compound with potential applications in scientific research as a protein kinase inhibitor. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea could lead to the development of novel cancer therapies and anti-inflammatory agents.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been studied for its potential use as a protein kinase inhibitor. Protein kinases are enzymes that regulate cellular signaling pathways and play a crucial role in the development and progression of various diseases, including cancer. N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the activity of protein kinases, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are involved in cell cycle regulation and cancer progression.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-10(11-4-3-7-16-9-11)17-14(19)18-13-6-2-5-12(15)8-13/h2-10H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLARARHUFWMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-2-{[(2-nitrophenyl)acetyl]amino}benzamide](/img/structure/B4747284.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4747287.png)
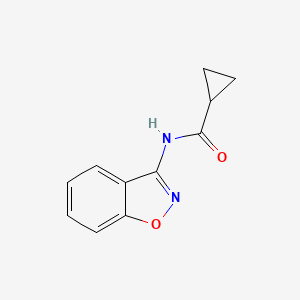
![5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4747296.png)
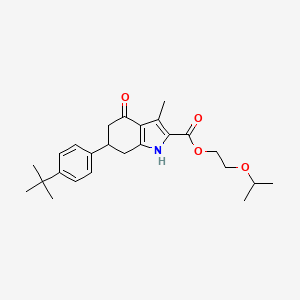
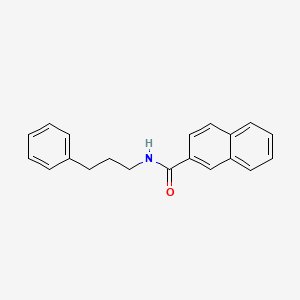
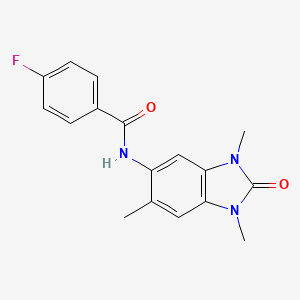
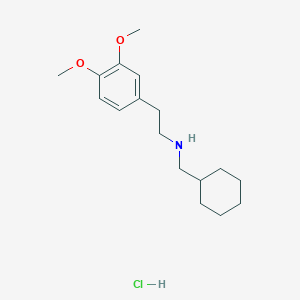
![N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4747338.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4747345.png)
![6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4747346.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4747356.png)
![5,6-dimethyl-1-[3-(phenylthio)propanoyl]-1H-benzimidazole](/img/structure/B4747362.png)
